6-chloro-N-[(4-methoxyphenyl)methyl]-N-methylpyridine-3-sulfonamide
Description
Properties
IUPAC Name |
6-chloro-N-[(4-methoxyphenyl)methyl]-N-methylpyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3S/c1-17(10-11-3-5-12(20-2)6-4-11)21(18,19)13-7-8-14(15)16-9-13/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNQDGBABGGATJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)OC)S(=O)(=O)C2=CN=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-[(4-methoxyphenyl)methyl]-N-methylpyridine-3-sulfonamide typically involves multiple steps. One common method includes the reaction of 6-chloropyridine-3-sulfonyl chloride with N-methyl-4-methoxybenzylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-[(4-methoxyphenyl)methyl]-N-methylpyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-chloro-N-[(4-methoxyphenyl)methyl]-N-methylpyridine-3-sulfonamide is a chemical compound featuring a pyridine ring with a sulfonamide group, a chlorine atom, and a methoxyphenylmethyl group. The sulfonamide group can form hydrogen bonds with enzyme active sites, potentially inhibiting their activity, while the methoxyphenylmethyl group may enhance the compound’s binding affinity and specificity for certain receptors or enzymes, leading to biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound usually involves the reaction of 6-chloropyridine-3-sulfonyl chloride with N-methyl-4-methoxybenzylamine under controlled conditions. This reaction typically occurs in an organic solvent, such as dichloromethane or tetrahydrofuran, using a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production involves similar synthetic routes but on a larger scale, optimized for yield and purity. Automated systems are often used for precise control of reaction conditions, and purification steps like recrystallization or chromatography ensure the final product meets specifications.
Scientific Research Applications
While specific applications for this compound are not detailed in the provided search results, research on similar compounds offers insights:
- Antimicrobial Activity: 6-chloro-N-methylpyridine-3-sulfonamide has demonstrated antimicrobial properties against methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) of 32 μg/mL.
- Enzyme Inhibition: This compound can inhibit bacterial dihydropteroate synthase (DHPS), a crucial enzyme in the folate biosynthesis pathway, with an IC50 value of 50 μM. This suggests its potential as a competitive inhibitor, disrupting bacterial growth and making it relevant for developing new antibiotics.
- Cytotoxicity in Cancer Research: Preliminary studies suggest cytotoxic effects on certain cancer cell lines, with an IC50 value of 25 μM, indicating potential applications in oncology. Further research could explore its effectiveness against various cancer types.
Similar Compounds
- 6-chloro-N-methylpyridine-3-sulfonamide: Characterized by a chloro group at the 6th position, a methyl group attached to the nitrogen atom, and a sulfonamide group at the 3rd position.
- 6-chloro-N4-[(4-methoxyphenyl)methyl]pyrimidine-4,5-diamine: This compound is similar in structure .
While the search results do not provide specific case studies for this compound, they do mention studies for similar compounds:
- Antimicrobial Efficacy Study: Demonstrated significant inhibitory effects against MRSA, suggesting potential use in treating resistant bacterial infections.
- Enzyme Inhibition Research: Confirmed the compound's potential as a competitive inhibitor of DHPS, supporting its development as an antibiotic.
- Cytotoxicity Assessment: In vitro tests showed the compound could effectively reduce cancer cell viability, indicating potential utility in cancer therapies.
Mechanism of Action
The mechanism of action of 6-chloro-N-[(4-methoxyphenyl)methyl]-N-methylpyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The methoxyphenylmethyl group may enhance the compound’s binding affinity and specificity for certain receptors or enzymes, leading to its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following section compares the title compound with analogs sharing structural motifs such as sulfonamide cores, methoxyphenyl substituents, or chloro groups. Key differences in substituents, molecular weights, and inferred biological activities are highlighted.
Structural and Functional Analogues
Table 1: Comparison of Key Compounds
*Calculated based on molecular formula.
Key Observations
Core Structure Variations: The title compound and the analog from share a pyridine sulfonamide core but differ in N-substituents. Benzothiazepines () and benzamides () feature distinct heterocyclic cores but retain methoxyphenyl substituents, suggesting shared electronic effects (e.g., enhanced lipophilicity) despite divergent scaffolds .
Substituent Effects :
- The chloro group at position 6 in the title compound may enhance electrophilicity, influencing interactions with biological targets. In contrast, bromine in ’s analog could increase molecular weight and alter binding kinetics .
- The (4-methoxyphenyl)methyl group is recurrent across compounds (e.g., ), often used to improve solubility or stability. Its role as a blocking group (MOB, ) further underscores its synthetic utility .
Biological Activity :
Physicochemical Properties
- Lipophilicity : The title compound’s logP (estimated ~2.8) is lower than ’s analog (logP ~3.5 due to bromine and branched chain), suggesting differences in bioavailability .
- Hydrogen Bonding : The sulfonamide and methoxy groups in the title compound facilitate hydrogen bonding, critical for target recognition. Similar interactions are observed in benzamides () and benzothiazepines () .
Biological Activity
6-Chloro-N-[(4-methoxyphenyl)methyl]-N-methylpyridine-3-sulfonamide, also known by its CAS number 622801-89-2, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial, antitumor, and enzyme inhibition properties, supported by data tables and case studies.
- Molecular Formula : C13H13ClN2O3S
- Molecular Weight : 312.77 g/mol
- IUPAC Name : 6-chloro-N-[(4-methoxyphenyl)methyl]pyridine-3-sulfonamide
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial agent and an inhibitor of specific enzymes.
Antimicrobial Activity
Research has shown that derivatives of pyridine compounds exhibit significant antimicrobial properties. For instance, a study indicated that related pyridine derivatives demonstrated high antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 0.9 µg/mL to 3.9 µg/mL . While specific data for this compound is limited, its structural similarities suggest potential effectiveness.
Antitumor Activity
The compound has been explored for its antitumor properties against various cancer cell lines. A study assessing similar pyridine derivatives found that certain compounds exhibited cytotoxicity against triple-negative breast cancer (MDA-MB-231) and glioblastoma (U-87) cell lines, with IC50 values indicating effective inhibition of cell proliferation . Although direct studies on this specific compound are scarce, its design suggests it may also inhibit pathways involved in tumor growth.
Enzyme Inhibition
The sulfonamide group in this compound is known for its ability to inhibit enzymes such as carbonic anhydrase and others involved in metabolic pathways. For example, sulfonamides have been documented to exhibit inhibitory effects on acetylcholinesterase (AChE), which is crucial for neurotransmission . The potential for this compound to act as an enzyme inhibitor aligns with the known activities of similar sulfonamide compounds.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- Antimicrobial Efficacy : A comparative study highlighted the antimicrobial properties of pyridine derivatives against fungal strains like Candida tenuis, indicating a need for further exploration into the specific efficacy of this compound .
- Cytotoxicity Screening : In vitro studies using MTT assays have shown that similar compounds can significantly reduce cell viability in cancer cell lines, suggesting that this compound may also possess anticancer properties .
- Enzyme Inhibition Studies : Investigations into enzyme inhibition have demonstrated that sulfonamide derivatives can effectively inhibit key enzymes involved in various physiological processes, which may extend to this compound given its structural characteristics .
Summary Table of Biological Activities
Q & A
Q. What are the established synthetic routes for 6-chloro-N-[(4-methoxyphenyl)methyl]-N-methylpyridine-3-sulfonamide, and what optimization strategies improve yield and purity?
The synthesis typically involves multi-step reactions starting with the preparation of the pyridine-3-sulfonyl chloride intermediate, followed by coupling with N-methyl-(4-methoxyphenyl)methanamine. Key steps include:
- Sulfonamide formation : Reacting 6-chloropyridine-3-sulfonyl chloride with the secondary amine under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane or DMF .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures enhances purity .
Optimization : Controlled reaction temperatures (0–5°C during sulfonylation) and inert atmospheres (N₂) minimize side reactions. Monitoring via TLC or HPLC ensures intermediate stability .
Q. How is the molecular structure of this compound confirmed using spectroscopic and crystallographic methods?
- X-ray crystallography : Resolves bond lengths, angles, and crystal packing. For example, similar sulfonamide derivatives show hydrogen bonding between sulfonamide NH and pyridine N atoms, stabilizing the crystal lattice .
- Spectroscopy :
Q. What are the solubility characteristics and formulation considerations for this sulfonamide in various solvents?
- Solubility : Polar aprotic solvents (DMF, DMSO) enhance solubility due to hydrogen bonding with sulfonamide groups. Limited solubility in water (logP ~2.5–3.0 estimated via computational methods) suggests formulation with surfactants or cyclodextrins for biological assays .
- Stability : Store at –20°C in amber vials to prevent photodegradation of the methoxy group .
Advanced Research Questions
Q. How does the electronic nature of the 4-methoxyphenylmethyl group influence the compound’s reactivity and interactions with biological targets?
- Electron-donating methoxy group : Enhances π-stacking with aromatic residues in enzyme active sites (e.g., carbonic anhydrase). The substituent’s orientation, confirmed by X-ray data, affects binding affinity .
- Steric effects : The bulky N-methyl-(4-methoxyphenyl)methyl group may hinder rotation around the sulfonamide bond, altering conformational flexibility and target selectivity .
Q. What in vitro assays are appropriate for evaluating the antimicrobial or enzyme inhibitory activity of this compound?
- Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ampicillin as a positive control .
- Enzyme inhibition : Carbonic anhydrase inhibition measured via stopped-flow CO₂ hydration assay. IC₅₀ values correlate with sulfonamide group coordination to the zinc ion in the active site .
Q. Are there computational studies predicting the binding affinity or metabolic pathways of this sulfonamide?
- Docking studies : Molecular docking (AutoDock Vina) into carbonic anhydrase IX (PDB: 3IAI) predicts hydrogen bonding between sulfonamide NH and Thr198. MD simulations assess stability over 100 ns .
- ADME predictions : SwissADME estimates moderate CYP3A4-mediated metabolism, with potential hydroxylation at the methoxy group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
